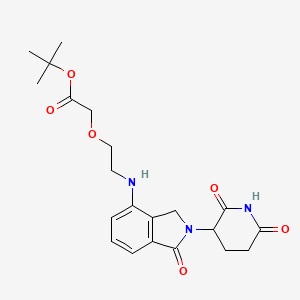
tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a tert-butyl ester, a piperidinyl group, and an isoindolinone moiety
Preparation Methods
The synthesis of tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with a carbonyl compound to form the 2,6-dioxopiperidin-3-yl moiety.
Introduction of the isoindolinone group: The piperidinyl intermediate is then reacted with a phthalic anhydride derivative to introduce the isoindolinone group.
Coupling with ethoxyacetate: The resulting intermediate is then coupled with tert-butyl 2-bromoethoxyacetate under basic conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, using reagents like alkoxides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the isoindolinone moiety may interact with certain enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
tert-Butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)acetate can be compared with other similar compounds, such as:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound shares the piperidinyl and tert-butyl ester functionalities but lacks the isoindolinone group, resulting in different chemical reactivity and applications.
tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound features a similar structure but with an ether linkage instead of an amide, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H27N3O6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]acetate |
InChI |
InChI=1S/C21H27N3O6/c1-21(2,3)30-18(26)12-29-10-9-22-15-6-4-5-13-14(15)11-24(20(13)28)16-7-8-17(25)23-19(16)27/h4-6,16,22H,7-12H2,1-3H3,(H,23,25,27) |
InChI Key |
CEZLKSVXOAIOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















